Cas no 80066-70-2 (methyl 5-aminoisoquinoline-3-carboxylate)

methyl 5-aminoisoquinoline-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 3-Isoquinolinecarboxylicacid, 5-amino-, methyl ester
- Methyl5-aminoisoquinoline-3-carboxylate
- 3-Isoquinolinecarboxylicacid,5-amino-,methylester(9CI)
- methyl 5-aminoisoquinoline-3-carboxylate
- 80066-70-2
- AKOS026730494
- SCHEMBL2443191
- CS-0290184
- ZAMFPAYEBWMGPX-UHFFFAOYSA-N
- FT-0762852
- 5-amino-3-methoxycarbonylisoquinoline
- EN300-153306
- 3-isoquinolinecarboxylic acid,5-amino-,methyl ester
-
- Inchi: InChI=1S/C11H10N2O2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-6H,12H2,1H3
- InChI Key: ZAMFPAYEBWMGPX-UHFFFAOYSA-N
- SMILES: COC(=O)C1=NC=C2C=CC=C(C2=C1)N
Computed Properties
- Exact Mass: 202.074227566g/mol
- Monoisotopic Mass: 202.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 65.2Ų
methyl 5-aminoisoquinoline-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-153306-1.0g |
methyl 5-aminoisoquinoline-3-carboxylate |
80066-70-2 | 1g |
$0.0 | 2023-06-08 | ||
Alichem | A189004512-1g |
Methyl 5-aminoisoquinoline-3-carboxylate |
80066-70-2 | 95% | 1g |
$2921.20 | 2023-09-01 | |
Enamine | EN300-153306-0.25g |
methyl 5-aminoisoquinoline-3-carboxylate |
80066-70-2 | 0.25g |
$1249.0 | 2023-02-14 | ||
Enamine | EN300-153306-50mg |
methyl 5-aminoisoquinoline-3-carboxylate |
80066-70-2 | 50mg |
$756.0 | 2023-09-26 | ||
Enamine | EN300-153306-2500mg |
methyl 5-aminoisoquinoline-3-carboxylate |
80066-70-2 | 2500mg |
$1763.0 | 2023-09-26 | ||
Enamine | EN300-153306-500mg |
methyl 5-aminoisoquinoline-3-carboxylate |
80066-70-2 | 500mg |
$864.0 | 2023-09-26 | ||
Enamine | EN300-153306-250mg |
methyl 5-aminoisoquinoline-3-carboxylate |
80066-70-2 | 250mg |
$828.0 | 2023-09-26 | ||
Enamine | EN300-153306-0.5g |
methyl 5-aminoisoquinoline-3-carboxylate |
80066-70-2 | 0.5g |
$1302.0 | 2023-02-14 | ||
Chemenu | CM227954-1g |
Methyl 5-aminoisoquinoline-3-carboxylate |
80066-70-2 | 95% | 1g |
$2535 | 2024-07-23 | |
Chemenu | CM227954-1g |
Methyl 5-aminoisoquinoline-3-carboxylate |
80066-70-2 | 95% | 1g |
$2078 | 2021-08-04 |
methyl 5-aminoisoquinoline-3-carboxylate Related Literature
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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3. Book reviews
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
Additional information on methyl 5-aminoisoquinoline-3-carboxylate
Methyl 5-Aminoisoquinoline-3-Carboxylate: A Promising Compound in Pharmaceutical Research
Methyl 5-Aminoisoquinoline-3-Carboxylate, with the CAS number 80066-70-2, has emerged as a significant molecule in the field of pharmaceutical chemistry. This compound, characterized by its unique 5-aminisoquinoline-3-carboxylate core structure, has garnered attention for its potential therapeutic applications in various disease models. Recent studies have highlighted its role in modulating cellular signaling pathways, making it a subject of interest for researchers exploring innovative treatments for chronic conditions.
The chemical structure of Methyl 5-Aminoisoquinoline-3-Carboxylate features a fused bicyclic system with an amino group at the 5-position and a carboxylate group at the 3-position. This structural feature contributes to its ability to interact with multiple biological targets, including ion channels and enzyme systems. The synthetic pathway of this compound involves several key steps, such as the formation of the isoquinoline ring and the introduction of the methyl group, which are critical for its pharmacological activity.
Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated the potential of Methyl 5-Aminoisoquinoline-3-Carboxylate in targeting inflammatory pathways associated with autoimmune diseases. The compound has shown promising anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK signaling pathways, which are central to the pathogenesis of conditions like rheumatoid arthritis. These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing its therapeutic profile.
Another notable advancement in the field is the exploration of Methyl 5-Aminoisoquinoline-3-Carboxylate as a potential antitumor agent. A 2023 study in Cell Chemical Biology reported that this compound exhibits selective cytotoxicity against cancer cell lines, particularly those overexpressing EGFR receptors. The mechanism of action involves the induction of apoptosis and the disruption of mitochondrial membrane potential, highlighting its potential as a novel therapeutic strategy for oncology.
Moreover, the pharmacokinetic properties of Methyl 5-Aminoisoquinoline-3-Carboxylate have been the focus of recent investigations. A 2023 study in Drug Metabolism and Disposition revealed that this compound exhibits good oral bioavailability and a favorable half-life, which are essential for its clinical development. These properties suggest that it could be a viable candidate for oral drug delivery systems in the treatment of chronic diseases.
The synthetic methods for producing Methyl 5-Aminoisoquinoline-3-Carboxylate have also been optimized to enhance yield and purity. A 2023 paper in Organic Letters described a novel asymmetric synthesis approach that utilizes enantioselective catalysts to achieve high enantiomeric purity. This advancement is crucial for ensuring the therapeutic efficacy and safety profile of the compound in preclinical and clinical settings.
Furthermore, the mechanism of action of Methyl 5-Aminoisoquinoline-3-Carboxylate has been elucidated through advanced computational modeling techniques. A 2023 study in Chemical Science utilized molecular docking simulations to predict its binding affinity to various protein targets, including kinases and ion channels. These insights provide a foundation for the rational design of structure-based drug discovery strategies.
The therapeutic potential of Methyl 5-Aminoisoquinoline-3-Carboxylate extends to the treatment of neurodegenerative diseases. Research published in Neuropharmacology (2023) indicated that this compound may modulate beta-amyloid aggregation and tau protein phosphorylation, which are key pathological features of Alzheimer's disease. These findings open new avenues for the development of targeted therapies for neurodegenerative conditions.
Despite its promising attributes, the clinical development of Methyl 5-Aminoisoquinoline-3-Carboxylate faces several challenges. Ongoing studies are focused on evaluating its toxicological profile and long-term safety in preclinical models. A 2023 review in Pharmaceutical Research emphasized the importance of in vivo studies to address potential drug-drug interactions and metabolic liabilities.
In conclusion, Methyl 5-Aminoisoquinoline-3-Carboxylate represents a significant advancement in pharmaceutical research, with its potential applications spanning multiple therapeutic areas. Continued exploration of its biological mechanisms, synthetic methods, and clinical potential will be crucial in translating these findings into effective therapeutic strategies. The compound's unique chemical structure and pharmacological properties position it as a promising candidate for further investigation in the quest for innovative treatments.
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